molecular formula C17H16N4O3 B2958519 Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate CAS No. 300388-96-9

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate

Cat. No.: B2958519
CAS No.: 300388-96-9
M. Wt: 324.34
InChI Key: IALXHXAVVZFRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate is a benzoate ester derivative featuring a benzotriazole moiety linked via an acetylated amino group. This compound is synthesized through a reductive amination reaction between ethyl 4-aminobenzoate and 2-(benzotriazol-1-yl)acetic acid derivatives, often employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in dichloroethane (DCE) . The benzotriazole group is notable for its corrosion-inhibiting properties and utility in stabilizing reactive intermediates, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-24-17(23)12-7-9-13(10-8-12)18-16(22)11-21-15-6-4-3-5-14(15)19-20-21/h3-10H,2,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALXHXAVVZFRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(benzotriazol-1-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological molecules. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 4-[(3-Thienylmethyl)amino]benzoate

Structural Differences: Replaces the benzotriazole-acetyl group with a 3-thienylmethyl substituent. Synthesis: Prepared via reductive amination of ethyl 4-aminobenzoate with thienylmethylamine derivatives . Such derivatives are explored as intermediates in noncovalent inhibitor development targeting viral proteases .

Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Structural Differences : Substitutes benzotriazole with a triazole-sulfanyl group bearing a 4-chlorobenzyl and pyrrole substituent.
Properties : The sulfanyl (S–) linker enhances nucleophilic reactivity, while the chlorobenzyl group increases hydrophobicity. The triazole core may participate in hydrogen bonding, influencing biological target interactions .

Ethyl 4-(2-(1H-Benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21)

Structural Differences: Features a benzimidazole-thioether group instead of benzotriazole. Synthesis: Synthesized via coupling of ethyl 4-aminobenzoate with 2-(benzimidazol-2-yl thio)acetic acid. Characterization includes FT-IR, ¹H-NMR, and elemental analysis . Implications: Benzimidazole derivatives are known for antimicrobial and antitumor activities; the thioether linkage may improve metabolic stability compared to ester or amide bonds .

Ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate

Structural Differences : Replaces benzotriazole with a 1,3-dioxoisoindole group.
Properties : The electron-withdrawing dioxoisoindole moiety may reduce electron density on the acetyl linker, affecting reactivity. This compound is listed in chemical databases (e.g., NSC402197) but lacks detailed activity reports .

Ethyl 4-[([1,1'-Biphenyl]-4-ylcarbonyl)amino]benzoate

Structural Differences: Substitutes the benzotriazole-acetyl group with a biphenyl carbonyl unit.

Structural and Functional Comparison Table

Compound Name Key Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate Benzotriazole-acetyl C₁₇H₁₆N₄O₃ 324.34 Intermediate for protease inhibitors
Ethyl 4-[(3-Thienylmethyl)amino]benzoate 3-Thienylmethyl C₁₄H₁₅NO₂S 261.34 Antiviral agent development
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate Triazole-sulfanyl, chlorobenzyl, pyrrole C₂₄H₂₂ClN₅O₃S 495.98 Enhanced hydrophobicity, nucleophilic S–
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21) Benzimidazole-thioether C₁₈H₁₇N₃O₃S 355.41 Antimicrobial potential
Ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate 1,3-Dioxoisoindole C₁₉H₁₆N₂O₅ 352.34 Electron-withdrawing substituent
Ethyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate Biphenyl carbonyl C₂₂H₁₉NO₃ 345.40 Hydrophobic interactions

Key Observations

  • Hydrophobicity : Bulky substituents like biphenyl or chlorobenzyl enhance lipophilicity, which may improve membrane permeability in drug candidates .
  • Reactivity : Sulfanyl (S–) and thioether linkages offer sites for further functionalization, such as oxidation or alkylation .

Biological Activity

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate (CAS Number: 300388-96-9) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a multi-step process:

  • Formation of Benzotriazole Moiety : The reaction begins with the coupling of 4-aminobenzoic acid with 2-(benzotriazol-1-yl)acetyl chloride in an organic solvent like dichloromethane, using triethylamine as a base.
  • Esterification : The resultant product is then esterified with ethanol in the presence of sulfuric acid to yield the final compound.

Chemical Structure

The compound features a benzotriazole moiety, which is known for its versatile applications in synthetic chemistry and biological systems. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC17H16N4O3
Molecular Weight312.34 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds containing benzotriazole structures exhibit significant antimicrobial activity. This compound has been investigated for its effects against various bacterial strains, including Escherichia coli and Bacillus subtilis. Studies have shown that derivatives of benzotriazole can exhibit mild to moderate antibacterial properties .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Notably, benzotriazole derivatives have been shown to interfere with the activity of certain kinases involved in cancer progression, suggesting a potential role as a therapeutic agent .

Enzyme Inhibition

This compound is under investigation for its potential as an enzyme inhibitor. The benzotriazole moiety is known to interact with various enzymes, modulating their activity and potentially leading to therapeutic effects in diseases mediated by these enzymes .

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Enzyme Interaction : The compound's ability to bind to specific enzymes may inhibit their function, leading to reduced proliferation of pathogens or cancer cells.
  • Radical Stabilization : The presence of the benzotriazole group may stabilize free radicals, which could enhance its antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related benzotriazole compounds:

  • Antimicrobial Activity : A study demonstrated that benzotriazole derivatives exhibited significant antimicrobial activity against Pseudomonas fluorescens and other strains, supporting the potential application of this compound in treating infections .
  • Anticancer Research : Research indicated that certain benzotriazole compounds could induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents.
  • Enzyme Inhibition Studies : Investigations into the inhibition of protein kinase CK2 by substituted benzotriazoles revealed promising results, suggesting that this compound might share similar inhibitory properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.